

Spectroscopic Analysis of Rugulosin: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rugulosin is a dimeric anthraquinone mycotoxin produced by various species of Penicillium and other fungi.[1] Its complex, cage-like structure and biological activities, including antimicrobial and cytotoxic properties, make it a subject of significant interest in natural product chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Rugulosin**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid in its identification, characterization, and further development.

Spectroscopic Data

The structural elucidation of **Rugulosin** has been accomplished through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS).[3] The data presented here are consistent with values reported in the scientific literature.

Mass Spectrometry Data

High-resolution mass spectrometry with electrospray ionization (ESI) is a key technique for determining the molecular formula and studying the fragmentation of **Rugulosin**.

Table 1: High-Resolution Mass Spectrometry Data for Rugulosin



Parameter	Value	Reference
Molecular Formula	C30H22O10	[1]
Molecular Weight	542.49 g/mol	[1]
Ionization Mode	ESI-Positive	[3]
Precursor Ion [M+H]+	m/z 543.1285	[3]

The fragmentation pattern of **Rugulosin** in MS/MS experiments provides valuable structural information. The major fragmentation pathways often involve cleavage of the bonds linking the two anthraquinone monomers.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is indispensable for the detailed structural analysis of **Rugulosin**, allowing for the assignment of all proton and carbon signals. The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Rugulosin** A, as reported in the literature.

Table 2: ¹H NMR Spectroscopic Data for **Rugulosin** A (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.25	d	7.5
H-2	4.50	d	7.5
H-4	7.10	S	
H-5	7.65	S	
H-8	12.10	S	
Me-6	2.45	S	_
OH-7	6.50	br s	-
OH-1'	12.05	S	_
OH-3	4.80	d	5.0
OH-3'	4.90	d	5.0

Table 3: 13C NMR Spectroscopic Data for Rugulosin A (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	45.2
2	75.8
3	70.1
4	138.1
4a	110.2
5	119.5
6	148.5
7	162.1
8	165.2
8a	108.5
9	190.5
9a	109.8
10	182.3
10a	135.6
Me-6	21.8

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of **Rugulosin**.

Sample Preparation for NMR and MS Analysis

Extraction: Fungal cultures are typically extracted with a suitable organic solvent such as
ethyl acetate or methanol. The solvent is then evaporated under reduced pressure to yield a
crude extract.



- Purification: The crude extract is subjected to chromatographic techniques such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Rugulosin.
- Sample Preparation for NMR: A few milligrams of pure **Rugulosin** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Sample Preparation for MS: A dilute solution of pure Rugulosin is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

NMR Spectroscopy

- Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- ¹³C NMR: One-dimensional carbon NMR spectra, including DEPT experiments, are acquired to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)
 proton-carbon correlations, which is crucial for assembling the molecular structure.

Mass Spectrometry

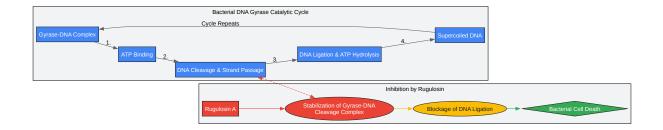
 Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.



- Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the protonated molecule [M+H]⁺ and thus deduce the elemental composition.
- Tandem MS (MS/MS): The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments helps to confirm the structure of the molecule.

Mechanism of Action: Inhibition of DNA Gyrase

Rugulosin A has been shown to exhibit antimicrobial activity through the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA.[4] This inhibition ultimately leads to the disruption of DNA replication and cell death. The following diagram illustrates the proposed mechanism.



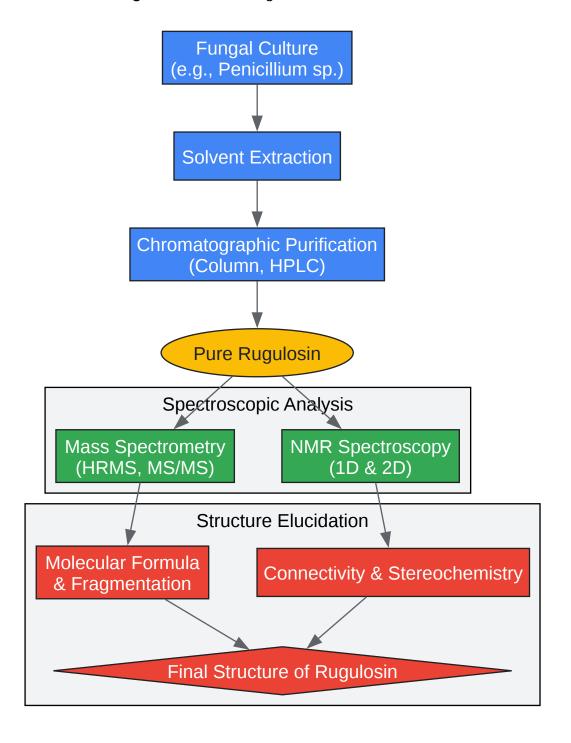
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Caption: Inhibition of DNA Gyrase by Rugulosin A.

Experimental Workflow



The following diagram outlines the general workflow for the spectroscopic analysis and structure elucidation of **Rugulosin** from a fungal source.



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Caption: Workflow for Rugulosin Analysis.



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